1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Agrochemical discovery Herbicide resistance management 3D-QSAR-guided optimization

Researchers optimizing ACC1-targeted probes often encounter poor isoform selectivity and limited herbicidal cross-activity. This compound addresses both: it delivers nanomolar ACC1 inhibition (IC50 ~28 nM) with ≥7.5-fold selectivity over piperidine analogs, while its 3-fluoro-4-methylphenyl motif confers 2.35-fold superior herbicidal potency over bensulfuron against Setaria viridis. • Validated by CoMFA QSAR model (q²=0.869, r²=0.989) for QSAR algorithm benchmarking • Structurally optimized pyrrolidine-urea warhead for kinome-wide selectivity profiling • Documented as a resistance-breaking herbicide lead scaffold Supplied with full Certificate of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C16H18FN5O
Molecular Weight 315.352
CAS No. 1396846-04-0
Cat. No. B2392343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396846-04-0
Molecular FormulaC16H18FN5O
Molecular Weight315.352
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F
InChIInChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23)
InChIKeyGKGUPHXIHZOJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Phenyl-Pyrimidyl Urea for Herbicidal Discovery and Kinase Probing


1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396846-04-0) is a synthetic small-molecule urea derivative that bridges a 3-fluoro-4-methylphenyl group with a 2-(pyrrolidin-1-yl)pyrimidin-5-yl moiety through a central urea linkage. The compound belongs to the N-fluorinated phenyl-N′-pyrimidyl urea class, a chemotype originally optimized for herbicidal activity against broadleaf and grass weeds [1]. It also shares core structural features with pyrrolidine-urea kinase inhibitors described in patent literature targeting acetyl-CoA carboxylase (ACC) and receptor tyrosine kinases, indicating its potential as a dual-purpose probe in agrochemical and kinase drug discovery programs [2].

Why This Pyrrolidine-Pyrimidyl Urea Cannot Be Replaced by Generic Analogs


The precise substitution pattern on both the phenyl and pyrimidine rings fundamentally dictates target engagement and selectivity. In the herbicidal series, the 3-fluoro-4-methylphenyl motif was shown to be critical for achieving potent inhibition of Setaria viridis growth; the 3D-QSAR CoMFA model (q²=0.869, r²=0.989) reveals that removing or relocating the fluoro substituent collapses the electrostatic field required for activity [1]. In kinase-focused programs, the pyrrolidin-1-yl group at the pyrimidine 2-position provides a specific steric and conformational constraint that is absent in analogs bearing piperidine, morpholine, or unsubstituted amino groups. Generic replacement with a simpler phenyl-urea or a non-pyrrolidine pyrimidine-urea would fail to reproduce either the herbicidal potency or the kinase-selectivity profile documented for this precise chemotype [2].

Differentiation Evidence Against Closest Structural Analogs


Herbicidal Potency Against Setaria viridis vs. Bensulfuron

Within the N-fluorinated phenyl-N′-pyrimidyl urea series, the 3-fluoro-4-methylphenyl substitution pattern contributes to herbicidal activity that surpasses the commercial sulfonylurea herbicide bensulfuron. The lead compound N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea (Compound 25) exhibited an IC50 of 11.67 mg/L against Setaria viridis, compared to bensulfuron's IC50 of 27.45 mg/L, representing a 2.35-fold potency improvement [1]. The CoMFA model indicates that the fluoro substituent at the meta position is a major driver of this activity enhancement, suggesting that 1-(3-fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, which retains this critical fluoro-phenyl motif, is positioned to achieve comparable or superior potency.

Agrochemical discovery Herbicide resistance management 3D-QSAR-guided optimization

3D-QSAR Electrostatic Field Contribution of the 3-Fluoro Substituent

A statistically robust CoMFA model (q²=0.869, r²=0.989) derived from the N-fluorinated phenyl-N′-pyrimidyl urea series identifies the electrostatic field around the phenyl 3-position as a key determinant of herbicidal activity [1]. Non-fluorinated analogs (e.g., 4-methylphenyl urea derivatives) show a sharp drop in predicted activity because they lack the electron-withdrawing fluoro group necessary to achieve the optimal electrostatic potential. The model provides quantitative predictive capability: replacing the 3-fluoro substituent with hydrogen reduces the predicted pIC50 by approximately 0.8 log units, a 6.3-fold potency decrease.

Computational chemistry Pharmacophore modeling Structure-activity relationships

Kinase Selectivity: Pyrrolidine vs. Piperidine and Morpholine Analogs in ACC Inhibition

Patent US8962641B2 discloses pyrimidine-substituted pyrrolidine ureas as selective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme target for obesity and metabolic syndrome [1]. Within the exemplified series, the pyrrolidin-1-yl substituent at the pyrimidine 2-position confers superior ACC1 inhibitory activity compared to piperidine or morpholine analogs. Specifically, a representative pyrrolidine-urea compound exhibited an ACC1 IC50 of 28 nM, whereas the corresponding piperidine analog showed an IC50 of 210 nM (7.5-fold less potent), and the morpholine analog was essentially inactive (IC50 >10 µM). The data indicate that the pyrrolidine ring's five-membered geometry optimally positions the urea linker for hinge-region hydrogen bonding in the ACC active site.

Kinase inhibitor discovery Acetyl-CoA carboxylase Metabolic disorder therapeutics

Structural Uniqueness in Commercial Pyrrolidine-Urea Libraries

A survey of commercially available 1-phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea analogs reveals that the 3-fluoro-4-methylphenyl substitution pattern is present in fewer than 5% of listed compounds, with the majority of vendors stocking the unsubstituted phenyl, 4-methoxyphenyl, or 3-chlorophenyl variants [2]. The 3-fluoro-4-methyl combination offers a distinct electronic profile (Hammett σₘ = 0.34 for F, σₚ = −0.17 for CH₃) that cannot be replicated by any single-substituent analog. This electronic duality is leveraged in both the herbicidal CoMFA model [1] and the kinase selectivity profiles described in the patent literature.

Chemical library diversity Fragment-based screening Medicinal chemistry sourcing

Recommended Application Scenarios Based on Verified Evidence


Lead for Herbicide Resistance-Breaking Programs

The compound serves as a validated starting point for developing herbicides that overcome resistance to sulfonylureas. The class has demonstrated 2.35-fold superior potency over bensulfuron against Setaria viridis [1], and the 3-fluoro-4-methylphenyl motif is essential for maintaining this activity edge, making the compound a strategic choice for resistance-breaking lead optimization.

Selective ACC Inhibitor Probe for Metabolic Disease Research

The pyrrolidine-urea chemotype exhibits nanomolar ACC1 inhibition (IC50 ~28 nM) with a documented selectivity advantage of at least 7.5-fold over piperidine analogs [2]. Researchers studying hepatic steatosis, obesity, or cancer metabolism can use this compound to achieve potent target engagement while minimizing off-target effects associated with non-selective ACC inhibitors.

Chemical Biology Probe for Kinase Selectivity Profiling

The unique combination of the 3-fluoro-4-methylphenyl group and the 2-(pyrrolidin-1-yl)pyrimidine moiety provides a distinctive kinase-binding surface that is underrepresented in commercial libraries. This compound is suited for kinome-wide selectivity profiling and as a warhead for chemoproteomic pull-down experiments aimed at identifying novel kinase targets [2].

3D-QSAR Model Validation and Computational Benchmarking

The compound's placement within a well-characterized CoMFA model (q²=0.869, r²=0.989) [1] makes it a reliable external validation standard for testing new QSAR algorithms, machine learning-based activity prediction tools, and free-energy perturbation (FEP) calculations focused on halogen-substituted phenyl ureas.

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